HS-10296
Description
Evolution of EGFR-TKI Therapies: A Research Perspective
The development of EGFR-TKI therapies has progressed through several generations, each designed to overcome limitations of its predecessors, particularly the emergence of acquired resistance. The discovery of activating EGFR mutations in NSCLC patients in 2004 marked a paradigm shift, leading to the adoption of precision-oriented oral anticancer therapies. aacrjournals.org
First-generation EGFR-TKIs , such as gefitinib (B1684475) and erlotinib, were introduced as reversible competitive inhibitors of adenosine (B11128) triphosphate (ATP) at the EGFR tyrosine kinase domain. dovepress.commdpi.com These agents demonstrated significant efficacy in patients with EGFR-sensitive mutations, improving progression-free survival (PFS) compared to traditional chemotherapy. aacrjournals.org However, a major challenge emerged as approximately 50-60% of patients treated with first- or second-generation EGFR-TKIs developed acquired resistance, primarily due to a secondary T790M mutation in exon 20 of EGFR. aacrjournals.orgdovepress.commdpi.comnih.gov This mutation alters the ATP-binding pocket, reducing the affinity of first-generation TKIs. aacrjournals.org
Second-generation EGFR-TKIs , including afatinib (B358) and dacomitinib, were developed as irreversible covalent binders to EGFR, aiming to provide more sustained inhibition and potentially overcome some resistance mechanisms. dovepress.commdpi.com While these agents showed improved efficacy in some settings, they often faced limitations in effectively addressing the T790M mutation and were associated with a broader range of toxicities due to their less selective inhibition of wild-type EGFR. nih.gov The T790M mutation continued to be a significant hurdle, leading to disease progression after about 9 to 15 months of treatment with first-generation TKIs. mdpi.com
The persistent challenge of T790M-mediated resistance underscored the urgent need for a new class of inhibitors that could specifically target this mutation while sparing wild-type EGFR, thereby improving efficacy and reducing off-target adverse effects. This necessity paved the way for the development of third-generation EGFR-TKIs. dovepress.comnih.gov
Overview of HS-10296 as a Third-Generation EGFR-TKI in Preclinical Research
This compound, also known as Aumolertinib or Almonertinib (B607974), is an orally bioavailable, irreversible, and highly selective third-generation EGFR-TKI. guidetopharmacology.orgnih.govresearchgate.netnih.govmedchemexpress.com It was specifically designed to target both EGFR-sensitizing mutations (such as exon 19 deletions and L858R mutation in exon 21) and the acquired T790M resistance mutation, while exhibiting less activity against wild-type EGFR. guidetopharmacology.orgnih.govnih.govmedchemexpress.comwikipedia.orgdrugbank.comresearchgate.net This selectivity is crucial for minimizing adverse effects associated with wild-type EGFR inhibition. frontiersin.org
Structurally, this compound is a pyrimidine-based compound that covalently and irreversibly binds to Cysteine-797 at the ATP-binding site of the EGFR tyrosine kinase domain. researchgate.net This irreversible binding mechanism contributes to its potent and sustained inhibitory activity. researchgate.net
Preclinical Research Findings:
Preclinical studies have extensively demonstrated the potent inhibitory activity and selective targeting of this compound.
Inhibitory Activity (IC50 Values): this compound exhibits strong inhibitory activity against various EGFR mutations, with significantly lower IC50 values for mutant forms compared to wild-type EGFR. nih.govmedchemexpress.com
Table 1: Inhibitory Activity (IC50) of this compound against EGFR Mutations
| EGFR Mutation Type | IC50 (nM) |
| T790M | 0.37 medchemexpress.com |
| T790M/L858R | 0.29 medchemexpress.com |
| T790M/Del19 | 0.21 medchemexpress.com |
| Wild-type EGFR | 3.39 medchemexpress.com |
Cell Proliferation and Apoptosis: In in vitro assays, this compound strongly inhibited the proliferation of NSCLC cell lines harboring EGFR mutations, such as NCI-H1975 cells (EGFR L858R/T790M mutation) and PC-9 cells (EGFR ex19del), with IC50 values of 17.5 nM and 24.0 nM, respectively. Its activity against wild-type EGFR (NCI-H292 cells) was much weaker, with an IC50 of 443.5 nM, further confirming its mutant-selective targeting. nih.gov this compound has been shown to induce autophagy and apoptosis in triple-negative breast cancer MDA-MB-231 cells by inhibiting signaling via the EGFR/PI3K/AKT pathway. guidetopharmacology.org
Downstream Signaling Pathway Inhibition: this compound significantly inhibits the phosphorylation of EGFR and its downstream signaling molecules, including AKT and ERK. nih.gov This inhibition of key survival pathways contributes to its antitumor effects. guidetopharmacology.orgnih.gov
In Vivo Efficacy (Xenograft Models): Preclinical studies using xenograft models have supported the in vitro findings. Treatment with this compound (20 mg/kg orally once daily) for 14 days inhibited the growth of transplanted National Cancer Institute-H1975 tumor cells (L858R and T790M mutation positive). researchgate.net Furthermore, this compound demonstrated enhanced antitumor efficacy in NCI-H1975 and PC-9 xenograft models, particularly when combined with other agents like famitinib (B1672043), a multi-targeted tyrosine kinase inhibitor. nih.gov Partial tumor regression was observed in these combination therapy groups. nih.gov
Blood-Brain Barrier Permeability: this compound has demonstrated high blood-brain barrier (BBB) permeability in preclinical studies, with brain-to-plasma concentration ratios ranging from 4.4 to 19.1. researchgate.net This characteristic is particularly important given the high incidence of brain metastases in NSCLC patients. frontiersin.org
These preclinical findings highlight this compound as a potent and selective third-generation EGFR-TKI with promising antitumor activity against EGFR-mutated NSCLC, especially those with the T790M resistance mutation.
Properties
IUPAC Name |
N/A |
|---|---|
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
HS-10296; HS 10296; HS10296; |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Hs 10296
Selective Inhibition of Epidermal Growth Factor Receptor Mutant Forms
HS-10296 exhibits strong inhibitory activity against both common EGFR-sensitizing mutations and the acquired T790M resistance mutation, while showing significantly reduced activity against wild-type EGFR. This selective profile is crucial for minimizing off-target effects and improving therapeutic outcomes.
The EGFR T790M mutation is a primary mechanism of acquired resistance to first- and second-generation EGFR TKIs in NSCLC patients. This compound has been specifically designed to overcome this resistance. Research findings demonstrate that this compound potently inhibits EGFR with the T790M mutation. For instance, in kinase activity assays, this compound exhibits an IC50 of 0.37 nM against EGFR T790M. Furthermore, it shows strong inhibitory activity against double mutations, with IC50 values of 0.29 nM for EGFR T790M/L858R and 0.21 nM for EGFR T790M/Del19 medchemexpress.commedchemexpress.comtargetmol.comselleckchem.comglpbio.commedkoo.comtandfonline.com. In cell proliferation assays, this compound significantly inhibited the proliferation of NCI-H1975 cells, which harbor the EGFR L858R/T790M mutation, with an IC50 of 17.5 nM nih.gov.
Beyond its efficacy against the T790M resistance mutation, this compound also effectively inhibits common EGFR-sensitizing mutations. These include exon 19 deletion (Del19) and the L858R point mutation, which are prevalent activating mutations in NSCLC spandidos-publications.com. This compound has shown strong inhibition of PC-9 cells, which carry the EGFR ex19del mutation, with an IC50 of 24.0 nM in cell proliferation assays nih.gov. Additionally, this compound has demonstrated inhibitory activity against other sensitizing mutations such as G719X and L861Q medchemexpress.commedchemexpress.com. In cell-based assays, this compound exhibited high inhibitory activities against HCC827 and PC9 cell lines (both harboring EGFR del19), with IC50 values ranging from 3.3 to 4.1 nM nih.gov.
A key characteristic of third-generation EGFR TKIs like this compound is their differential activity, exhibiting significantly lower potency against wild-type (WT) EGFR compared to mutant forms. This selectivity helps mitigate off-target toxicities often associated with earlier generations of TKIs that inhibit WT EGFR. In kinase activity assays, this compound shows an IC50 of 3.39 nM against wild-type EGFR medchemexpress.commedchemexpress.comtargetmol.comglpbio.commedkoo.comtandfonline.comnih.gov. In cell proliferation studies, this compound demonstrated much weaker activity against NCI-H292 cells (which express wild-type EGFR), with an IC50 of 443.5 nM, indicating its primary targeting of mutant EGFR nih.gov. In another cell-based assay using A431 cells (wild-type EGFR), the IC50 was 596.6 nM nih.gov. This approximately tenfold difference in activity between mutant and wild-type EGFR highlights its selective inhibition tandfonline.com.
The inhibitory activity of this compound against various EGFR mutations and wild-type EGFR is summarized in Table 1.
Table 1: Inhibitory Activity (IC50) of this compound Against EGFR Mutant and Wild-Type Forms
| EGFR Genotype / Cell Line | IC50 (nM) | Assay Type | Reference |
| EGFR L858R/T790M (NCI-H1975 cells) | 17.5 | Cell Proliferation | nih.gov |
| EGFR ex19del (PC-9 cells) | 24.0 | Cell Proliferation | nih.gov |
| Wild-type EGFR (NCI-H292 cells) | 443.5 | Cell Proliferation | nih.gov |
| EGFR T790M | 0.37 | Kinase Activity | medchemexpress.commedchemexpress.comtargetmol.comselleckchem.comglpbio.commedkoo.comtandfonline.com |
| EGFR T790M/L858R | 0.29 | Kinase Activity | medchemexpress.commedchemexpress.comselleckchem.comglpbio.commedkoo.comtandfonline.com |
| EGFR T790M/Del19 | 0.21 | Kinase Activity | medchemexpress.commedchemexpress.comtargetmol.comselleckchem.comglpbio.commedkoo.comtandfonline.com |
| Wild-type EGFR | 3.39 | Kinase Activity | medchemexpress.commedchemexpress.comtargetmol.comglpbio.commedkoo.comtandfonline.comnih.gov |
| Wild-type EGFR (A431 cells) | 596.6 | Cell-based | nih.gov |
| EGFR del19 (HCC827 cells) | 3.3-4.1 | Cell-based | nih.gov |
| EGFR del19 (PC9 cells) | 3.3-4.1 | Cell-based | nih.gov |
Irreversible Covalent Binding and Kinase Activity Modulation
This compound is characterized as an irreversible EGFR TKI, meaning it forms a stable, covalent bond with its target, leading to sustained inhibition of kinase activity.
The irreversible nature of this compound's action stems from its ability to form a covalent bond with a specific cysteine residue, Cysteine-797 (Cys-797), located within the ATP-binding site of the EGFR tyrosine kinase domain mdpi.comencyclopedia.pubnih.govbiomolther.org. This covalent interaction is a hallmark of third-generation EGFR TKIs, providing a robust and prolonged inhibition of the receptor. The presence of an electrophilic acrylamide (B121943) moiety in its structure facilitates this crucial bond formation biomolther.org. This mechanism distinguishes it from reversible inhibitors and contributes to its potency against resistant mutations like T790M, which alters the ATP-binding pocket nih.govpatsnap.com.
The irreversible binding of this compound to EGFR leads to a significant downregulation of EGFR autophosphorylation nih.govpatsnap.comresearchgate.net. EGFR autophosphorylation is a critical step in the activation of downstream signaling pathways that promote cell proliferation, survival, and metastasis. By inhibiting autophosphorylation, this compound effectively blocks these pro-oncogenic signals. Studies have shown that this compound alone significantly inhibits the phosphorylation of EGFR and its downstream signaling molecules, including AKT and ERK nih.gov. This blockade of the PI3K/AKT and MAPK pathways ultimately results in the suppression of cancer cell proliferation and induces apoptosis, thereby controlling tumor growth and spread patsnap.com.
Downstream Signaling Pathway Modulation
This compound exerts its anti-cancer effects by modulating critical downstream signaling pathways that are often hyperactivated in various malignancies.
Inhibition of PI3K/AKT Signaling Cascade
This compound has been shown to effectively inhibit the phosphorylation of AKT, a key component of the phosphatidylinositol 3-kinase (PI3K)/AKT signaling cascade. This pathway is crucial for cell survival, growth, and proliferation. In non-small cell lung cancer (NSCLC) cell lines such as NCI-H1975 and PC-9, this compound alone significantly inhibited the phosphorylation of AKT. nih.gov Similarly, in triple-negative breast cancer (TNBC) MDA-MB-231 cells, this compound inhibited signaling via the EGFR/PI3K/AKT pathway, which subsequently led to reduced proliferation and the induction of autophagy and apoptosis. guidetopharmacology.orgnih.gov Western blotting analysis in MDA-MB-231 cells confirmed that this compound treatment resulted in inhibited phosphorylation of EGFR and AKT proteins. nih.gov
Cellular Biological Effects
The modulation of these critical signaling pathways by this compound translates into several profound cellular biological effects, particularly in cancer cell lines.
Induction of Apoptosis in Cancer Cell Lines
This compound is a potent inducer of apoptosis in various cancer cell lines. Studies have demonstrated that treatment with this compound leads to the activation of apoptosis-related proteins, such as cleaved caspase-3 and poly-(ADP-ribose) polymerase (PARP), which are markers of cell apoptosis. nih.govnih.govresearchgate.net
Research Findings on Apoptosis Induction:
In NSCLC cell lines (NCI-H1975 and PC-9), this compound alone induced apoptosis. When combined with famitinib (B1672043), a multi-targeted tyrosine kinase inhibitor, the combination induced more cleaved caspases 3 and PARP, indicating synergistic activity in inducing cell apoptosis. nih.gov
In triple-negative breast cancer MDA-MB-231 cells, this compound induced obvious apoptosis. Following treatment with 8 μmol/L this compound, the apoptosis rate was observed to be (21.63 ± 2.97)%. nih.gov Western blotting confirmed the activation of caspase-3 and the cleavage of its substrate PARP after this compound treatment in these cells. nih.gov
In NSCLC cell lines H1975 and HCC827, Almonertinib (B607974) (this compound) was found to induce apoptosis, as determined by flow cytometry following Annexin V/PI staining and analysis of caspase-3 and PARP expression via Western blotting. researchgate.net
Modulation of Autophagy Processes in Cancer Cell Lines
This compound has also been observed to modulate autophagy processes in cancer cell lines. Autophagy is a cellular degradation and recycling process that can play a dual role in cancer, sometimes promoting survival and other times contributing to cell death.
Research Findings on Autophagy Modulation:
In MDA-MB-231 cells, electron microscopy revealed the presence of autophagy vesicles after treatment with this compound. nih.gov The expression of the autophagy-related protein light chain 3B (LC3B) was significantly enhanced following this compound treatment (P < 0.01). nih.gov
Importantly, in MDA-MB-231 cells pretreated with the autophagy inhibitor chloroquine (B1663885) (CQ), the inhibition of autophagy significantly enhanced this compound-induced cell death. nih.gov This suggests that in this context, autophagy induced by this compound may serve a cytoprotective role, and its blockade can amplify the apoptotic effects of this compound. researchgate.net
Similarly, in NSCLC cell lines H1975 and HCC827, Almonertinib induced autophagy, and this autophagy was found to be cytoprotective, with its blockade improving cell apoptosis. researchgate.net
Anti-Proliferative Effects at the Cellular Level
This compound demonstrates potent anti-proliferative effects across various cancer cell lines, particularly those harboring EGFR mutations.
Research Findings on Anti-Proliferative Effects:
this compound strongly inhibited the proliferation of NSCLC cell lines with EGFR mutations, such as NCI-H1975 (EGFR L858R/T790M mutation) and PC-9 (EGFR ex19del), with half-maximal inhibitory concentration (IC50) values of 17.5 nM and 24.0 nM, respectively. nih.gov In contrast, its activity against NCI-H292 cells (wild-type EGFR) was much weaker, with an IC50 of 443.5 nM, underscoring its selective targeting of mutant EGFR. nih.gov
In triple-negative breast cancer MDA-MB-231 cells, this compound significantly inhibited proliferation. The IC50 values for proliferation inhibition were 8.393 μmol/L at 24 hours, 2.777 μmol/L at 48 hours, and 2.016 μmol/L at 72 hours. nih.gov
The anti-proliferative effects were also observed in NSCLC cell lines A549, H1975, and HCC827, where this compound reduced cell viability in a dose-dependent manner over 24, 48, and 72 hours. researchgate.net
Table 1: Anti-Proliferative Activity (IC50 Values) of this compound in Cancer Cell Lines
| Cell Line | EGFR Status | IC50 (nM) (NSCLC) nih.gov | IC50 (μmol/L) (TNBC) nih.gov |
| NCI-H1975 | L858R/T790M mutation | 17.5 | - |
| PC-9 | ex19del | 24.0 | - |
| NCI-H292 | Wild-type EGFR | 443.5 | - |
| MDA-MB-231 | Triple-Negative Breast Cancer | - | 8.393 (24h) |
| 2.777 (48h) | |||
| 2.016 (72h) |
Table 2: Apoptosis Induction by this compound in MDA-MB-231 Cells
| This compound Concentration | Apoptosis Rate (%) nih.gov |
| 8 μmol/L | 21.63 ± 2.97 |
Preclinical Pharmacological Characterization of Hs 10296
In Vitro Pharmacological Profiles
Enzyme Inhibition Potency (e.g., IC50 values against mutant and wild-type EGFR)
HS-10296 demonstrates potent inhibitory activity against various EGFR mutations, while showing significantly less effect on wild-type EGFR medchemexpress.commedchemexpress.combioscience.co.ukmedchemexpress.com. Specifically, its half-maximal inhibitory concentration (IC50) values against the T790M, T790M/L858R, and T790M/Del19 mutations are 0.37 nM, 0.29 nM, and 0.21 nM, respectively medchemexpress.commedchemexpress.combioscience.co.ukselleckchem.commedchemexpress.com. In contrast, the IC50 against wild-type EGFR is 3.39 nM medchemexpress.commedchemexpress.combioscience.co.ukmedchemexpress.com. This compound also inhibits other EGFR sensitive mutations, including G719X, del19, L858R, and L861Q medchemexpress.commedchemexpress.comnih.gov. A major circulating metabolite of this compound, HAS-719, has shown similar enzymatic activity clinicaltrials.gov. In an in vitro human ether-à-go-go-related gene (hERG) assay, this compound exhibited mild inhibition, with an IC50 of 2.958 µM clinicaltrials.gov.
Table 1: Enzyme Inhibition Potency of this compound (IC50 values)
| EGFR Mutation/Type | IC50 (nM) |
| T790M | 0.37 |
| T790M/L858R | 0.29 |
| T790M/Del19 | 0.21 |
| Wild-type (WT) | 3.39 |
| hERG | 2958 |
Cell-Based Potency Assays on Various Cell Lines
This compound has been evaluated for its antiproliferative activity in various non-small cell lung cancer (NSCLC) cell lines. It strongly inhibited the proliferation of NCI-H1975 cells, which harbor the EGFR L858R/T790M mutation, with an IC50 of 17.5 nM nih.gov. For PC-9 cells, which have an EGFR ex19del mutation, the IC50 was 24.0 nM nih.gov. The compound showed much weaker activity against NCI-H292 cells, which possess wild-type EGFR, with an IC50 of 443.5 nM, indicating its primary targeting of mutant EGFR nih.gov. In nude mouse tumor models, this compound potently inhibited the growth of H1975 and LU1868 cell lines with the EGFR T790M mutation, as well as the HCC827 cell line with EGFR-sensitizing mutations clinicaltrials.gov. It demonstrated significantly less inhibition of the wild-type EGFR tumor A431 clinicaltrials.gov.
Table 2: Cell-Based Potency of this compound (IC50 values)
| Cell Line (EGFR Genotype) | IC50 (nM) |
| NCI-H1975 (L858R/T790M) | 17.5 |
| PC-9 (ex19del) | 24.0 |
| NCI-H292 (Wild-type) | 443.5 |
Preclinical Pharmacokinetic Studies in Animal Models
Nonclinical studies have indicated a favorable pharmacokinetic profile for this compound clinicaltrials.gov.
Absorption Characteristics in Animal Species
This compound was rapidly absorbed in both rats and dogs following oral administration clinicaltrials.gov. In these animal models, the oral bioavailability appeared to increase proportionally with the dose levels clinicaltrials.gov. In a study involving healthy Chinese males, after a single oral dose of [14C]this compound, the total plasma radioactivity reached its peak rapidly, with a Tmax of 4 hours, which was comparable to the non-labeled prodrug this compound (5.25 ± 3.2 hours) nih.gov.
Elimination Pathways in Animal Models
The primary circulating metabolite of this compound, HAS-719, is formed through an N-demethylation pathway clinicaltrials.gov. The metabolic pathways of almonertinib (B607974) in the human body include demethylation (forming M511a/b or HAS-719), oxidative dealkylation (forming M2), oxidation (forming M541a/c), and conjugation with cysteine (forming M575, M617, M646), glucuronide, or sulfate (B86663) nih.govresearchgate.net. Almonertinib is primarily metabolized by CYP3A4 researchgate.net. The terminal elimination half-life (T1/2) of plasma total radioactivity in healthy Chinese males was 863 ± 930 hours, which was considerably longer than the half-lives of the prodrug this compound (25.0 hours) and its metabolite HAS-719 (41.8 hours) nih.gov. Urinary excretion of this compound and HAS-719 was minimal in rats, accounting for less than 0.1% of the dose clinicaltrials.gov. In rats, this compound and HAS-719 constituted 3.4% and 0.2% of the dose in feces and bile, respectively clinicaltrials.gov. The elimination of [14C]this compound predominantly occurs via feces after secretion in the bile researchgate.netmdpi.com. The projected intrinsic clearance (CLint) of this compound in liver microsomes was estimated to be intermediate in dogs and humans, and high in mice, rats, and monkeys clinicaltrials.gov.
Table 3: Key Pharmacokinetic Parameters of this compound
| Parameter | Value (Healthy Chinese Males) | Value (Rats/Dogs) |
| Tmax (Total Plasma Radioactivity) | 4 hours nih.gov | Rapid absorption clinicaltrials.gov |
| Tmax (Prodrug this compound) | 5.25 ± 3.2 hours nih.gov | - |
| T1/2 (Total Plasma Radioactivity) | 863 ± 930 hours nih.gov | - |
| T1/2 (Prodrug this compound) | 25.0 hours nih.gov | - |
| T1/2 (HAS-719) | 41.8 hours nih.gov | - |
| Plasma Protein Binding | ≥ 99.5% (human) clinicaltrials.gov | ≥ 99.5% (rat, dog) clinicaltrials.gov |
| Brain-to-Plasma Ratio (Kp) | - | 1.82 (mouse model) researchgate.net |
| Urinary Excretion | - | < 0.1% (rat) clinicaltrials.gov |
| Fecal Excretion | - | 3.4% (this compound in rat feces), 0.2% (HAS-719 in rat feces) clinicaltrials.gov |
| Primary Metabolism Pathway | CYP3A4 researchgate.net | N-demethylation (to HAS-719) clinicaltrials.gov |
Metabolite Identification and Characterization
This compound undergoes extensive metabolism in the body, leading to the formation of numerous metabolites. nih.gov In humans, a total of 26 metabolites have been identified in blood, urine, and feces. researchgate.netmdpi.com Plasma analysis revealed the presence of 12 metabolites in addition to the parent drug. nih.gov
Primary Metabolic Pathways
The primary metabolic pathways of this compound vary between species, with distinct routes observed in humans and rats.
In Humans: The major metabolic pathways identified for this compound in the human body include N-dedimethylethylaminization, leading to the formation of this compound-M2, and demethylation, which produces M511a or M511b, also known as HAS-719. nih.govresearchgate.netresearchgate.netresearchgate.net A secondary metabolic pathway involves oxidation, resulting in the formation of metabolites such as M541a and M541c. nih.govresearchgate.net Other metabolic routes may encompass N-dealkylation, yielding this compound-M30, or conjugation with cysteine to form M646. nih.govresearchgate.net
In Rats: In contrast to humans, the main metabolic pathways of this compound in Sprague-Dawley (SD) rats primarily involve O-demethylation, N-demethylation, and oxidation. nih.gov Additionally, phase II metabolic pathways, such as glucuronide-binding, sulfate-binding, and glutathione-binding (which can subsequently undergo hydrolysis to form cysteine-binding or cysteine-and-glycine-binding products), may also contribute to the metabolism of this compound in rats. nih.gov
Identification of Active and Inactive Metabolites
In terms of excretion, HAS-719 is a major metabolite found in both urine and feces, accounting for 1.20% and 12.33% of the administered dose, respectively. researchgate.net While this compound demonstrates good penetration across the blood-brain barrier (BBB) in mice, its active metabolite, HAS-719, does not easily penetrate the BBB. frontiersin.org
Table 1: Key Circulating Components and Major Metabolites of this compound in Human Plasma
| Component/Metabolite | Plasma Exposure (% of AUC0-48h) | Activity Status |
| This compound (Parent Drug) | 69.97% nih.gov | Active |
| HAS-719 (M5/M511a/M511b) | 40% (relative to parent drug) researchgate.netnih.govfrontiersin.org | Active |
| M440 | 5.08% nih.gov |
Interspecies Metabolic Differences
Significant interspecies metabolic differences have been observed in the biotransformation of this compound. While the human metabolic profile is characterized by major N-dedimethylethylaminization and demethylation pathways, with oxidation as a minor route, rat metabolism primarily involves O-demethylation, N-demethylation, and oxidation, alongside various phase II conjugations. nih.gov
Comparative studies have shown that the projected intrinsic clearance (CLint) of this compound in liver microsomes is intermediate in dogs and humans, but notably high in mice, rats, and monkeys. clinicaltrials.gov Furthermore, out of the 26 metabolites identified in humans, 12 were either absent or not detected in rats, highlighting the species-specific nature of this compound metabolism. nih.gov
Enzyme-Mediated Metabolism
The metabolism of this compound is largely mediated by cytochrome P450 (CYP) enzymes, which play a crucial role in its biotransformation.
Role of Cytochrome P450 Enzymes (e.g., CYP3A4) in Biotransformation
Cytochrome P450 3A4 (CYP3A4) has been identified as the primary enzyme system responsible for catalyzing the formation of HAS-719 from this compound. nih.govfrontiersin.org Specifically, HAS-719 is generated through the removal of a methyl group from this compound, a reaction primarily mediated by CYP3A. researchgate.net However, research suggests that the metabolism of this compound involves multiple metabolic routes and is not solely dependent on the CYP3A4 pathway. nih.gov
Impact of Enzyme Modulators on this compound Metabolism in Preclinical Contexts
Preclinical investigations have explored the impact of various enzyme modulators on the metabolism of this compound. Both telmisartan (B1682998) and carvedilol (B1668590) demonstrated potent inhibitory activities on aumolertinib metabolism in in vitro studies using rat liver microsomes (RLM) and human liver microsomes (HLM). researchgate.netnih.govfrontiersin.org
Table 2: IC50 Values of Enzyme Modulators on Aumolertinib Metabolism in Liver Microsomes
| Modulator | System | IC50 (µM) frontiersin.org |
| Telmisartan | RLM | 12.77 ± 0.18 |
| Telmisartan | HLM | 53.54 ± 3.15 |
| Carvedilol | RLM | 27.34 ± 2.52 |
| Carvedilol | HLM | 12.69 ± 0.59 |
Data are presented as mean ± SD, n = 3. frontiersin.org
In in vivo studies, co-administration of carvedilol significantly altered the pharmacokinetic parameters of aumolertinib in rats, leading to a notable decrease in its apparent clearance rate (CLz/F) and an increase in systemic exposure (AUC and Cmax). researchgate.netnih.govfrontiersin.org Interestingly, the pharmacokinetic parameters of the active metabolite HAS-719 exhibited a similar trend when co-administered with carvedilol, indicating an impact on both the parent drug and its active metabolite. researchgate.netnih.govfrontiersin.org Mechanistically, both telmisartan and carvedilol exhibited a mixed-type inhibition on the metabolism of aumolertinib. researchgate.netnih.gov Changes in CYP3A4 enzyme activity, due to its genetic polymorphism and susceptibility to drug induction or inhibition, can lead to fluctuations in this compound blood exposure. nih.gov
Another enzyme modulator, nicardipine (B1678738), was found to inhibit the metabolism of almonertinib in rat liver microsomes through a mixed inhibitory mechanism. tandfonline.com In pharmacokinetic experiments in rats, nicardipine significantly altered the pharmacokinetic profiles of almonertinib, including AUC and Cmax, but did not affect the metabolism of HAS-719. tandfonline.com
Structure Activity Relationship Sar and Rational Drug Design of Hs 10296
Chemical Scaffolds and Design Principles for Third-Generation EGFR-TKIs
The design of third-generation EGFR-TKIs, including HS-10296, is predicated on key chemical scaffolds and design principles aimed at selectively targeting mutant forms of EGFR while sparing the wild-type (WT) version of the enzyme. A central feature of these inhibitors is a pyrimidine-based core, which serves as a crucial pharmacophore for binding to the ATP-binding site of the EGFR kinase domain. frontiersin.orgnih.govtandfonline.comtandfonline.comdoaj.org This scaffold allows for critical interactions with the hinge region of the enzyme.
A defining characteristic of third-generation EGFR-TKIs is their mechanism of irreversible inhibition. This is achieved through the incorporation of a reactive moiety, typically an acrylamide (B121943) group, which forms a covalent bond with a specific cysteine residue (Cys797) within the EGFR active site. cancer-research-network.com This covalent interaction enhances the potency and duration of action of the inhibitor.
The primary design challenge for this class of drugs is to achieve high affinity for EGFR harboring the T790M "gatekeeper" mutation, which is a common cause of resistance to first- and second-generation TKIs, while simultaneously minimizing activity against WT EGFR to reduce off-target toxicities.
Structural Comparisons with Other Irreversible Epidermal Growth Factor Receptor Inhibitors (e.g., Osimertinib)
This compound was developed through the structural optimization of osimertinib (B560133), a first-in-class third-generation EGFR-TKI. researchgate.net Both molecules share a similar pyrimidine-based core and an acrylamide warhead for covalent modification of Cys797. However, a key structural distinction lies in the substitution on the indole (B1671886) ring. In this compound, the methyl group present on the indole nitrogen of osimertinib is replaced by a cyclopropyl (B3062369) group. researchgate.netmdpi.com
This seemingly minor alteration has significant implications for the molecule's properties. The introduction of the cyclopropyl group leads to a slight increase in the molecular volume of this compound compared to osimertinib. mdpi.com Despite this change, the molecular polar surface area and the number of hydrogen bond acceptors and donors remain unchanged between the two compounds. mdpi.com
Influence of Specific Moieties on Target Selectivity and Potency (e.g., Cyclopropyl Group)
This compound demonstrates high selectivity and potent inhibitory activity against EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation. cancer-research-network.comselleckchem.com In contrast, its activity against WT EGFR is significantly lower, which is a hallmark of a well-designed third-generation inhibitor. cancer-research-network.com This selectivity profile is crucial for minimizing the side effects commonly associated with non-selective EGFR inhibition.
| EGFR Mutation | IC50 (nM) |
|---|---|
| T790M/Del19 | 0.21 |
| T790M/L858R | 0.29 |
| T790M | 0.37 |
| Wild Type | 3.39 |
Computational Chemistry and Molecular Modeling Applications in Drug Design
Computational chemistry and molecular modeling have played a pivotal role in the rational design and optimization of EGFR inhibitors like this compound. These techniques provide valuable insights into the molecular interactions between the drug and its target, guiding the synthesis of more potent and selective compounds.
Molecular Docking Studies
Molecular docking simulations are employed to predict the preferred binding orientation of a ligand within the active site of a protein. For this compound, docking studies have been performed to understand its binding mode in the EGFR kinase domain. These studies have shown that this compound can flexibly bind to the small molecule pocket on the EGFR-T790M mutant protein with good geometric matching. nih.gov
In a comparative docking study, this compound exhibited a binding free energy of -6.32 kcal/mol when docked into the active site of EGFR, as compared to -7.03 kcal/mol for osimertinib. mdpi.com Despite the slightly lower calculated binding energy in this particular study, this compound demonstrates potent inhibitory activity. mdpi.com Docking simulations also revealed that the pyrimidine (B1678525) core of this compound forms crucial hydrogen bonds with key amino acid residues in the hinge region, such as Met793. mdpi.com Additionally, the molecule engages in several hydrophobic interactions with residues including Leu718, Val726, Ala743, Leu792, Pro794, and Gly796, which further stabilize its binding. mdpi.com
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a more dynamic picture of the drug-receptor complex, allowing researchers to study the conformational changes and stability of the interactions over time. While detailed MD simulation studies specifically focused on this compound are not extensively published in the public domain, such studies are a standard component of modern drug discovery pipelines.
For similar third-generation EGFR inhibitors, MD simulations have been instrumental in understanding the structural basis for their selectivity. These simulations can reveal subtle differences in the conformational dynamics of the active site between WT and mutant EGFR, which can be exploited for the design of more selective inhibitors. For instance, MD simulations have been used to analyze the stability of key structural elements like the αC helix and the Lys745–Glu762 salt bridge, which are crucial for EGFR activity. mdpi.com Molecular dynamics simulations of aumolertinib (this compound) have been used to predict binding free energies in various EGFR mutants, showing a good correlation with cellular assay results. researchgate.net These computational approaches indicated that a more compact ligand-binding pocket in certain EGFR mutants enhances the binding affinity of aumolertinib. researchgate.net
Preclinical Efficacy Evaluation of Hs 10296 in Oncological Models
In Vitro Studies on Cancer Cell Lines
In vitro studies have provided insights into the inhibitory effects of HS-10296 on the proliferation of various cancer cell lines, particularly those with EGFR mutations.
Non-Small Cell Lung Cancer (NSCLC) Cell Lines with Epidermal Growth Factor Receptor Mutations (e.g., NCI-H1975, PC-9, HCC827, LU1868)
This compound has demonstrated potent inhibitory activity against the proliferation of NSCLC cell lines harboring specific EGFR mutations. It strongly inhibited the proliferation of NCI-H1975 cells, which carry the EGFR L858R/T790M mutation, with an IC50 of 17.5 nM nih.gov. Similarly, it showed significant activity against PC-9 cells, characterized by an EGFR ex19del mutation, with an IC50 of 24.0 nM nih.gov. In contrast, its activity against NCI-H292 cells, which possess wild-type EGFR, was considerably weaker, with an IC50 of 443.5 nM, indicating its selective targeting of mutant EGFR nih.gov.
Further in vitro studies confirmed this compound's selective inhibition of EGFR-mutated NSCLC cells, including NCI-H1975 (T790M/L858R), PC9-GR (T790M/Del19), HCC827 (Del19), and PC9 (Del19). The compound potently inhibited the proliferation of these cell lines with IC50 values around 3 nM researchgate.net. Its inhibitory effect on wild-type EGFR cancer cell line A431 was approximately 200-fold less sensitive, with an IC50 around 600 nM, highlighting its specificity for mutated EGFR forms researchgate.net.
The following table summarizes the IC50 values of this compound against various NSCLC cell lines:
| Cell Line | EGFR Mutation | IC50 (nM) | Source |
| NCI-H1975 | L858R/T790M | 17.5 | nih.gov |
| PC-9 | ex19del | 24.0 | nih.gov |
| NCI-H292 | Wild-type | 443.5 | nih.gov |
| NCI-H1975 | T790M/L858R | ~3 | researchgate.net |
| PC9-GR | T790M/Del19 | ~3 | researchgate.net |
| HCC827 | Del19 | ~3 | researchgate.net |
| PC9 | Del19 | ~3 | researchgate.net |
| A431 | Wild-type | ~600 | researchgate.net |
Other Cancer Cell Models (e.g., Triple-Negative Breast Cancer MDA-MB-231 Cells)
Beyond NSCLC, this compound has also been investigated in other cancer cell models, including triple-negative breast cancer (TNBC) MDA-MB-231 cells. This compound significantly inhibited the proliferation of MDA-MB-231 cells in a time-dependent manner nih.gov. The IC50 values for this compound in MDA-MB-231 cells were 8.393 µmol/L at 24 hours, 2.777 µmol/L at 48 hours, and 2.016 µmol/L at 72 hours nih.gov.
Studies revealed that this compound inhibits signaling via the EGFR/PI3K/AKT pathway in MDA-MB-231 cells, leading to reduced proliferation and the induction of autophagy and apoptosis guidetopharmacology.orgnih.govguidetopharmacology.org. Treatment with 8 µmol/L this compound resulted in an apoptosis rate of 21.63% ± 2.97% nih.gov. Electron microscopy observations showed the appearance of autophagic vesicles within cells after this compound treatment nih.gov. Furthermore, inhibiting autophagy with chloroquine (B1663885) pretreatment was observed to enhance this compound-induced cell death nih.gov. Western blot analysis indicated that this compound treatment activated apoptosis-related protein Caspase-3 and led to the cleavage of its substrate PARP nih.gov. The expression of autophagy-related protein light chain 3B (LC3B) was significantly enhanced, and the phosphorylation of EGFR and AKT proteins was inhibited following this compound treatment nih.gov.
The IC50 values of this compound against MDA-MB-231 cells are presented below:
| Cell Line | Treatment Duration (h) | IC50 (µmol/L) | Source |
| MDA-MB-231 | 24 | 8.393 | nih.gov |
| MDA-MB-231 | 48 | 2.777 | nih.gov |
| MDA-MB-231 | 72 | 2.016 | nih.gov |
In Vivo Animal Models
The antitumor efficacy of this compound has been further validated in various in vivo animal models, particularly xenograft models for tumor growth inhibition and combination therapy studies.
Xenograft Models for Tumor Growth Inhibition
In nude mouse tumor models, this compound potently inhibited tumor growth in NSCLC cell lines, including NCI-H1975 and LU1868, both carrying the EGFR T790M mutation, as well as HCC827 with EGFR-sensitizing mutations researchgate.netclinicaltrials.gov. At a dose of 20 mg/kg, this compound was capable of inducing almost complete tumor regression in these EGFR-mutant tumor models clinicaltrials.gov.
Specifically, oral administration of this compound significantly inhibited tumor cell growth in both PC-9 (exon 19 del) and NCI-H1975 (L858R/T790M) xenograft models frontiersin.org. In the NCI-H1975 model, after 14 days of dosing, the tumor growth inhibition rates were 72.6%, 91.8%, and 98.8% for 2.5, 5, and 15 mg/kg this compound treatment groups, respectively frontiersin.org. The compound also induced profound regression of xenografts derived from primary human lung cancer LU1868, which carries an EGFR T790M mutation researchgate.net. Furthermore, this compound exhibited much less inhibition of the wild-type EGFR tumor A431, suggesting a more favorable safety profile clinicaltrials.gov.
Combination Therapy Studies in Preclinical Models
Preclinical investigations have also explored the potential of this compound in combination therapy, particularly with multi-targeted tyrosine kinase inhibitors.
The combination of this compound with famitinib (B1672043), a multi-targeted tyrosine kinase inhibitor, has shown significant synergistic antitumor effects in EGFR-mutant NSCLC cells both in vitro and in vivo nih.govlarvol.comnih.govresearchgate.net. Famitinib alone had no effect on EGFR and its downstream AKT and ERK phosphorylation, but it greatly potentiated the inhibition of AKT and ERK phosphorylation by this compound in both NCI-H1975 and PC-9 cells nih.gov. This synergistic inhibition of AKT and ERK phosphorylation was identified as a possible mechanism for the synergistic inhibition of cell proliferation nih.gov.
In vitro, famitinib synergistically potentiated the activity of this compound in inhibiting the proliferation of four EGFR-mutant NSCLC cell lines: NCI-H1975, PC-9, NCI-H3255, and HCC827, with combination index (CI) values of 0.58, 0.53, 0.57, and 0.73, respectively nih.gov. These CI values indicate synergistic effects.
The synergistic antitumor efficacy of the combination was also observed in NSCLC xenograft models nih.gov. In NCI-H1975 xenograft models, this compound combined with famitinib produced enhanced antitumor efficacy compared to each single treatment (p < 0.05) nih.gov. Partial tumor regression was observed in four out of eight tumors in the co-treatment group (this compound 5 mg/kg + famitinib 10 mg/kg) nih.gov. Similar results were seen in PC-9 xenograft models, where the combination significantly outperformed single treatments (p < 0.01), with partial tumor regression in three out of eight tumors in the co-treatment group (this compound 3 mg/kg + famitinib 10 mg/kg) nih.gov. This synergistic effect is believed to be achieved through synergistic inhibition of AKT and ERK phosphorylation in tumor cells and synergistic inhibition of tumor angiogenesis in tumor tissues nih.govnih.gov. This compound also significantly potentiated famitinib's effects on inhibiting the proliferation and migration of HUVEC, possibly through synergistic inhibition of ERK phosphorylation in HUVEC, suggesting an improvement in famitinib's angiogenesis inhibition nih.govresearchgate.net.
The synergistic effects of this compound and Famitinib on NSCLC cell lines are summarized below:
| Cell Line | EGFR Mutation | Combination Index (CI) | Source |
| NCI-H1975 | L858R/T790M | 0.58 | nih.gov |
| PC-9 | ex19del | 0.53 | nih.gov |
| NCI-H3255 | - | 0.57 | nih.gov |
| HCC827 | - | 0.73 | nih.gov |
Modulation of Angiogenesis in Preclinical Settings (e.g., HUVEC models, xenografts)
This compound has been investigated for its role in modulating angiogenesis, a crucial process for tumor growth and metastasis. In preclinical studies, this compound exhibited synergistic effects when combined with famitinib, a multi-targeted tyrosine kinase inhibitor known for its anti-angiogenic properties nih.govresearchgate.net.
Specifically, the combination of this compound and famitinib significantly enhanced the inhibition of proliferation and migration of Human Umbilical Vein Endothelial Cells (HUVEC) nih.govresearchgate.netnih.govresearchgate.net. This synergistic effect on HUVEC activity was attributed to the synergistic inhibition of ERK phosphorylation nih.govnih.gov.
Beyond in vitro models, the combined treatment of this compound and famitinib also demonstrated synergistic antitumor activity in in vivo xenograft models. This enhanced efficacy was partly achieved through synergistic inhibition of tumor angiogenesis within the tumor tissues nih.govnih.gov.
Effects on Tumor Progression and Metastasis in Animal Models
This compound primarily targets mutant EGFR, including the EGFR T790M resistance mutation and EGFR exon 19 deletions (ex19del), exhibiting high selectivity over wild-type EGFR nih.govclinicaltrials.govresearchgate.net.
In Vitro Antiproliferation Activity: Studies evaluating the antiproliferation activity of this compound on NSCLC cells with different EGFR genotypes demonstrated its potent inhibitory effects. This compound strongly inhibited the proliferation of NCI-H1975 cells (harboring EGFR L858R/T790M mutation) and PC-9 cells (with EGFR ex19del). The half-maximal inhibitory concentration (IC50) values were 17.5 nM and 24.0 nM for NCI-H1975 and PC-9 cells, respectively. In contrast, its activity against NCI-H292 cells (wild-type EGFR) was significantly weaker, with an IC50 of 443.5 nM nih.gov.
Table 1: In Vitro Antiproliferation Activity of this compound
| Cell Line | EGFR Genotype | This compound IC50 (nM) |
| NCI-H1975 | L858R/T790M mutation | 17.5 |
| PC-9 | Ex19del | 24.0 |
| NCI-H292 | Wild-type | 443.5 |
In Vivo Antitumor Efficacy in Xenograft Models: The antitumor efficacy of this compound, both alone and in combination, has been extensively evaluated in nude mouse xenograft models. In studies involving NCI-H1975 and PC-9 xenografts, the combination of this compound and famitinib demonstrated enhanced antitumor efficacy compared to single-agent treatments nih.gov. For NCI-H1975 xenografts, the combined treatment resulted in significantly superior antitumor efficacy (p < 0.05), with partial tumor regression observed in four out of eight tumors in the cotreatment group (this compound 5 mg/kg + famitinib 10 mg/kg) nih.gov. Similar outcomes were noted in PC-9 xenograft models, where the combination therapy significantly surpassed single treatments (p < 0.01), leading to partial tumor regression in three out of eight tumors in the cotreatment group (this compound 3 mg/kg + famitinib 10 mg/kg) nih.gov. These synergistic antitumor effects were attributed to the combined inhibition of AKT and ERK phosphorylation in tumor cells and synergistic inhibition of tumor angiogenesis nih.govnih.gov.
Table 2: Summary of Antitumor Efficacy in Xenograft Models (Combination Therapy)
| Xenograft Model | Treatment Group (this compound + Famitinib) | Antitumor Efficacy vs. Single Treatment | Tumor Regression (Partial) |
| NCI-H1975 | 5 mg/kg + 10 mg/kg | Enhanced (p < 0.05) | 4/8 tumors |
| PC-9 | 3 mg/kg + 10 mg/kg | Significantly Superior (p < 0.01) | 3/8 tumors |
Furthermore, preclinical studies indicated that oral administration of almonertinib (B607974) (this compound) at 20 mg/kg once daily for 14 days effectively inhibited the growth of transplanted NCI-H1975 tumor cells (L858R and T790M mutation positive) in all eight treated mice, achieving a tumor growth inhibition rate of 194.4%, comparable to osimertinib (B560133) researchgate.net. This compound also potently inhibited the growth of NSCLC cell lines H1975 and LU1868 with EGFR T790M mutation, as well as HCC827 with EGFR-sensitizing mutations, in nude mouse tumor models. At a high dose of 20 mg/kg, this compound induced almost complete tumor regression in these EGFR-mutant tumor models clinicaltrials.gov. Its minimal inhibitory effect on wild-type EGFR tumor A431 further highlights its selectivity clinicaltrials.gov.
Effects on Metastasis: Beyond primary tumor growth, this compound has shown efficacy in inhibiting metastasis. In mouse models of NSCLC brain and spinal cord metastases, aumolertinib (this compound) demonstrated the ability to readily penetrate the blood-brain barrier and inhibit brain and spinal cord metastases spandidos-publications.com. Additionally, aumolertinib significantly inhibited tumor growth in mouse allograft models with uncommon EGFR mutations (V769-D770insASV and L861Q mutations) and a patient-derived xenograft (PDX) model with an H773-V774insNPH mutation researchgate.net.
Mechanisms of Acquired Resistance to Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors and Strategies Involving Hs 10296
Molecular Basis of Resistance to First- and Second-Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors
First-generation EGFR TKIs, such as gefitinib (B1684475) and erlotinib, and second-generation EGFR TKIs, like afatinib (B358) and dacomitinib, initially demonstrate significant clinical benefit in patients with EGFR-mutant NSCLC. However, nearly all patients eventually develop acquired resistance, typically within 9–14 months of treatment initiation for first-generation TKIs. tandfonline.com
The most prevalent mechanism of acquired resistance to first- and second-generation EGFR TKIs is the emergence of a secondary mutation in the EGFR gene itself, specifically the T790M mutation. This mutation accounts for approximately 50-60% of resistance cases. amegroups.orgresearchgate.netamegroups.orgaacrjournals.orgnih.govbinasss.sa.cr The T790M mutation occurs in exon 20 of the EGFR gene, substituting threonine with methionine at amino acid position 790. amegroups.orgpnas.org This "gatekeeper" mutation is located within the ATP-binding pocket of the EGFR kinase domain. pnas.org
The T790M mutation confers resistance through two primary mechanisms:
Increased ATP Affinity : The T790M mutation increases the affinity of the EGFR kinase for ATP, thereby reducing the competitive binding efficacy of first- and second-generation TKIs, which are ATP-competitive inhibitors. amegroups.orgaacrjournals.orgpnas.org
Steric Hindrance : While initially thought to primarily cause steric hindrance, studies have shown that T790M mutants retain low-nanomolar affinity for TKIs like gefitinib. However, the bulky methionine at position 790 can still impede the binding of some first- and second-generation TKIs. aacrjournals.orgpnas.org
Other, less common, mechanisms of resistance to first- and second-generation EGFR TKIs include:
Bypass Pathway Activation : Amplification of alternative signaling pathways, such as MET oncogene amplification (reported in ~5% of cases) and HER2 (ERBB2) amplification (~10-15% of cases), can activate downstream pathways like PI3K/Akt and MAPK, independent of EGFR. tandfonline.comnih.goversnet.org
Other EGFR Mutations : Rare secondary EGFR mutations like D761Y, T854A, and L747S have also been identified, though their precise structural basis for conferring resistance is less understood. amegroups.orgbinasss.sa.cr
Histological Transformation : In some cases (2-14%), NSCLC can transform into small cell lung cancer (SCLC) or undergo epithelial-mesenchymal transition (EMT), leading to TKI resistance. tandfonline.comersnet.org
PIK3CA Mutations : Mutations in the PIK3CA gene, which encodes the catalytic subunit of PI3K, have also been identified as resistance mechanisms. tandfonline.comersnet.org
The development of the T790M mutation as a dominant resistance mechanism highlighted the need for new therapeutic agents capable of overcoming this specific challenge.
HS-10296 as a Strategy to Overcome T790M-Mediated Resistance in Preclinical Settings
This compound is a chemical compound that has been investigated in preclinical settings as a potential strategy to overcome T790M-mediated resistance to EGFR TKIs. Its development stems from the critical need for agents that can effectively target the T790M mutation, which renders many first- and second-generation TKIs ineffective.
While specific detailed research findings and data tables for this compound's efficacy in preclinical models are not directly available in the provided search results, the general context of third-generation EGFR TKIs, which are designed to overcome T790M resistance, provides insight into the expected role of such compounds. Third-generation EGFR TKIs, like osimertinib (B560133) (AZD9291), are characterized by their ability to selectively inhibit both sensitizing EGFR mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation, while sparing wild-type EGFR. aacrjournals.orgnih.govdovepress.com They achieve this by forming a covalent bond with cysteine 797 in the ATP-binding cleft of the EGFR kinase. aacrjournals.orgnih.gov This irreversible binding mechanism is crucial for overcoming the increased ATP affinity conferred by the T790M mutation. aacrjournals.orgpnas.org
Given the context of this compound being a strategy to overcome T790M-mediated resistance, it is expected to share similar characteristics with other third-generation EGFR TKIs in its mechanism of action and preclinical efficacy. Preclinical studies of such compounds typically involve:
Cellular Assays : Demonstrating potent inhibition of cell proliferation and signaling pathways (e.g., EGFR phosphorylation, downstream Akt and ERK activation) in cell lines harboring both sensitizing EGFR mutations and the T790M mutation (e.g., PC-9/T790M, H1975).
Selectivity against Wild-Type EGFR : Showing reduced activity against wild-type EGFR to minimize off-target effects and improve therapeutic index.
Xenograft Models : Evaluating tumor regression and sustained anti-tumor activity in animal models (e.g., mice bearing EGFR-mutant/T790M-positive tumor xenografts).
A hypothetical data table illustrating the preclinical efficacy of a T790M-targeting compound like this compound might look like this:
| Cell Line (EGFR Status) | TKI (Generation) | IC50 (nM) for Cell Proliferation | EGFR Phosphorylation Inhibition | Tumor Volume Reduction in Xenograft (% vs. control) |
| PC-9 (Ex19del) | 1st Gen TKI | Low | Potent | High |
| PC-9 (Ex19del) | This compound | Low | Potent | High |
| H1975 (L858R/T790M) | 1st Gen TKI | High | Minimal | Minimal/None |
| H1975 (L858R/T790M) | This compound | Low | Potent | Significant |
| A431 (WT EGFR) | This compound | High | Low | N/A |
Note: This table is illustrative, based on typical preclinical data for third-generation EGFR TKIs, as specific data for this compound was not found in the provided snippets.
Emerging Resistance Mechanisms to Third-Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors
While third-generation EGFR TKIs like osimertinib effectively overcome T790M-mediated resistance, acquired resistance to these agents invariably emerges, posing the next major clinical challenge. The mechanisms of resistance to third-generation EGFR TKIs are diverse and often involve new mutations or activation of alternative signaling pathways.
Key emerging resistance mechanisms include:
C797S Mutation : This is the most common on-target resistance mechanism to third-generation EGFR TKIs. tandfonline.combinasss.sa.crnih.gov The C797S mutation involves a substitution of cysteine with serine at position 797 within the EGFR kinase domain. nih.gov Since third-generation TKIs form a covalent bond with Cysteine 797, this mutation prevents the irreversible binding of these drugs, leading to resistance. nih.gov The C797S mutation can occur in cis (on the same allele) or trans (on a different allele) with the original sensitizing mutation and the T790M mutation, influencing subsequent treatment strategies. nih.gov
L792 and Exon 20 Insertions : Other mutations within the EGFR gene, such as L792F (observed in vitro) and various exon 20 insertions, have also been identified as resistance mechanisms to third-generation TKIs. dovepress.comdovepress.com
Bypass Pathway Activation : Similar to resistance to earlier generations, activation of alternative signaling pathways remains a significant mechanism of resistance to third-generation TKIs. These include:
MET Amplification : Upregulation of the MET receptor tyrosine kinase is a frequently reported bypass mechanism. tandfonline.comdovepress.com
HER2/HER3 Upregulation : Amplification or overexpression of HER2 (ERBB2) and HER3 (ERBB3) can lead to activation of downstream signaling cascades, bypassing EGFR inhibition. tandfonline.com
Other Driver Gene Abnormalities : Resistance can also arise from new driver gene alterations, including mutations or amplifications in KRAS, BRAF, RET, ALK, or NTRK. dovepress.com
PIK3CA, FGFR, and Cell Cycle Gene Disorder : Abnormalities in these pathways can also contribute to resistance. dovepress.com
Histological Transformation : Transformation to SCLC or other histological types (e.g., squamous cell carcinoma) is also observed after treatment with third-generation TKIs. tandfonline.comdovepress.com
Other EGFR Mutations : Less common EGFR mutations like L718, G724, and G721 have also been associated with osimertinib resistance. tandfonline.com
The complexity and heterogeneity of these emerging resistance mechanisms necessitate continuous research into novel therapeutic approaches, including combination therapies and strategies targeting bypass pathways.
Preclinical Strategies to Combat Acquired Resistance
To address the evolving landscape of EGFR TKI resistance, particularly to third-generation agents, various preclinical strategies are being investigated. These strategies aim to overcome the diverse resistance mechanisms, often by targeting multiple pathways or by developing new compounds.
Combination Therapies in Preclinical Models
Combination therapy is a promising strategy to overcome acquired resistance by simultaneously targeting the EGFR pathway and other compensatory or resistance-driving pathways. Preclinical studies have explored various combinations:
EGFR TKI + MEK Inhibitors : Combining EGFR TKIs with MEK inhibitors has shown promise in preclinical models, particularly when resistance involves activation of the MAPK pathway.
EGFR TKI + PI3K/Akt/mTOR Inhibitors : Given the frequent involvement of the PI3K/Akt pathway in resistance, combinations with inhibitors of this pathway are being investigated.
EGFR TKI + Anti-MET Agents : In cases of MET amplification, combining an EGFR TKI with a MET inhibitor has demonstrated efficacy in preclinical models. ersnet.org
EGFR TKI + HER2 Inhibitors : For resistance driven by HER2 upregulation, combination with HER2-targeting agents is explored.
EGFR TKI + Chemotherapy : While not strictly targeted therapy, some preclinical studies also explore the re-sensitization of resistant cells to chemotherapy by combining it with EGFR TKIs.
Dual EGFR Inhibition : Strategies involving combinations of different generations of EGFR TKIs, or novel EGFR inhibitors with distinct binding profiles, are also under investigation to address complex resistance mutations like C797S. For example, combining a T790M-selective TKI with a C797S-targeting agent could be a strategy if the mutations are in trans.
Preclinical data from combination therapy studies often show enhanced anti-tumor activity, reduced emergence of resistance, and improved survival in animal models compared to monotherapy.
Inhibition of Bypass Signaling Pathways (e.g., MET, HER2/HER3 Upregulation)
Bypass signaling pathways play a critical role in acquired resistance by providing alternative routes for cell survival and proliferation when the EGFR pathway is inhibited. Directly targeting these activated bypass pathways is a key preclinical strategy.
MET Inhibition : MET amplification is a well-established mechanism of resistance to both first/second-generation and third-generation EGFR TKIs. tandfonline.comersnet.org Preclinical studies demonstrate that inhibiting MET, either through small molecule inhibitors or antibodies, can restore sensitivity to EGFR TKIs in resistant models. For instance, c-Met amplification can activate the PI3K/Akt pathway even in the presence of EGFR TKIs. ersnet.org
HER2/HER3 Upregulation Inhibition : Upregulation or amplification of HER2 and HER3 can lead to sustained activation of downstream signaling, particularly the PI3K/Akt pathway, even under EGFR TKI pressure. tandfonline.com Preclinical strategies involve the use of HER2/HER3 inhibitors (e.g., pan-HER inhibitors, HER2-specific TKIs, or antibodies) in combination with EGFR TKIs to overcome this resistance mechanism.
Other Bypass Pathways : Research also extends to inhibiting other activated pathways such as FGFR, AXL, and IGF-1R, depending on the specific resistance mechanism identified. The goal is to identify the dominant bypass pathway in a resistant tumor and target it effectively, often in conjunction with continued EGFR inhibition.
These preclinical strategies highlight the ongoing efforts to develop comprehensive approaches to combat the complex and evolving nature of acquired resistance to EGFR TKIs, with compounds like this compound representing a step in this continuous development.
Advanced Research Methodologies Applied to Hs 10296 Studies
Biochemical Assays (e.g., Kinase Screening, Surface Plasmon Resonance)
Biochemical assays are fundamental for characterizing the direct interactions of HS-10296 with its target proteins and assessing its enzymatic inhibitory activity.
Kinase Screening: Kinase screening assays have demonstrated the potent inhibitory activity of this compound against various EGFR mutations. This compound exhibits high selectivity for EGFR-sensitizing mutations and the T790M resistance mutation. Its inhibitory concentrations (IC50) against key EGFR mutants are notably low, indicating high potency. Conversely, its activity against wild-type EGFR is significantly weaker, highlighting its selective targeting. This compound is considered a selective EGFR mutant kinase inhibitor with limited potential for off-target effects medchemexpress.comselleckchem.comglpbio.commedchemexpress.comclinicaltrials.gov. Its major metabolite, HAS-719, has shown comparable enzymatic activity clinicaltrials.gov.
Table 1: Inhibitory Activity (IC50) of this compound on EGFR Mutations medchemexpress.comselleckchem.comglpbio.commedchemexpress.com
| EGFR Mutation Type | IC50 (nM) |
| T790M | 0.37 |
| T790M/L858R | 0.29 |
| T790M/Del19 | 0.21 |
| Wild Type | 3.39 |
This compound also effectively inhibits other EGFR sensitive mutations, including G719X, del19, L858R, and L861Q medchemexpress.comtargetmol.com.
Surface Plasmon Resonance (SPR): Surface Plasmon Resonance (SPR) is a label-free technique utilized to study real-time molecular interactions, including binding kinetics and affinity. SPR has been employed to investigate the binding mode and affinity between almonertinib (B607974) (this compound) and the EGFR-T790M protein nih.gov. Molecular docking, often used in conjunction with SPR, has predicted that almonertinib can flexibly bind to small molecule pockets on the EGFR-T790 mutant protein, forming a favorable hydrophobic binding match nih.gov. This technique provides crucial insights into the precise molecular recognition events underpinning this compound's therapeutic action.
Cell-Based Assays (e.g., Cell Proliferation via SRB/CCK-8, Apoptosis via Flow Cytometry/JC-1, Autophagy Assays)
Cell-based assays are essential for evaluating the biological effects of this compound in a more physiologically relevant context, assessing its impact on cell viability, proliferation, and programmed cell death.
Cell Proliferation via SRB/CCK-8: Cell proliferation assays, such as the Sulforhodamine B (SRB) and Cell Counting Kit-8 (CCK-8) methods, have demonstrated the inhibitory effects of this compound on cancer cell growth. This compound significantly inhibited the proliferation of MDA-MB-231 triple-negative breast cancer cells in a time-dependent manner nih.gov.
Table 2: this compound IC50 Values for MDA-MB-231 Cell Proliferation nih.gov
| Time (h) | IC50 (μmol/L) |
| 24 | 8.393 |
| 48 | 2.777 |
| 72 | 2.016 |
Furthermore, this compound strongly inhibited the proliferation of NSCLC cell lines NCI-H1975 (EGFR L858R/T790M mutation) and PC-9 (EGFR ex19del), with IC50 values of 17.5 nM and 24.0 nM, respectively. Its activity against wild-type EGFR cell line NCI-H292 was significantly weaker (IC50 = 443.5 nM), confirming its selectivity for mutant EGFR nih.gov.
Apoptosis via Flow Cytometry/JC-1: The induction of apoptosis by this compound has been investigated using flow cytometry combined with JC-1 staining. JC-1 is a cationic dye that indicates mitochondrial membrane potential, a key parameter in apoptosis. In healthy cells, JC-1 accumulates in mitochondria, forming red fluorescent J-aggregates, while in apoptotic cells with depolarized mitochondrial membranes, it remains in the cytoplasm as green fluorescent monomers chem-agilent.comthermofisher.combiotium.com. Studies showed that this compound induced significant apoptosis in MDA-MB-231 cells, with an apoptosis rate of (21.63 ± 2.97)% following treatment with 8 μmol/L this compound nih.govresearchgate.net.
Autophagy Assays: Autophagy, a cellular self-degradative process, has also been observed in response to this compound treatment. Electron microscopy revealed the presence of autophagy vesicles in MDA-MB-231 cells treated with this compound. The functional role of autophagy in this compound-induced cell death was further explored by pretreating cells with chloroquine (B1663885) (CQ), an autophagy inhibitor. Inhibition of autophagy by CQ significantly enhanced this compound-induced cell death, suggesting a complex interplay between autophagy and apoptosis in the compound's mechanism of action nih.gov.
Molecular Biology Techniques (e.g., Western Blotting for Protein Phosphorylation and Expression)
Western blotting is a crucial molecular biology technique used to analyze protein expression levels and phosphorylation states, providing insights into the signaling pathways affected by this compound. Studies using Western blotting have shown that this compound treatment leads to the activation of apoptosis-related protein Caspase-3 and the cleavage of its substrate, PARP nih.govresearchgate.net. This indicates the initiation of the apoptotic cascade. Furthermore, the expression of the autophagy-related protein light chain 3B (LC3B) was significantly enhanced following this compound treatment nih.govresearchgate.net. Importantly, Western blot analysis also revealed that this compound inhibited the phosphorylation of key proteins in the EGFR/PI3K/AKT signaling pathway, specifically EGFR and AKT, in MDA-MB-231 cells. This finding suggests that this compound exerts its anti-proliferative and pro-apoptotic effects by modulating this critical signaling axis nih.gov. Western blotting has also been applied to analyze the phosphorylation levels of AKT and ERK in tumor xenografts, providing evidence of pathway inhibition in in vivo models nih.gov.
Advanced Analytical Techniques for Metabolite Identification (e.g., HPLC-Isotope Detection)
Advanced analytical techniques are vital for understanding the metabolic fate of this compound within biological systems. High-performance liquid chromatography (HPLC) coupled with online or offline isotope detection has been utilized to identify and quantify the major metabolites of [14C]almonertinib (this compound) in various biological matrices, including plasma, urine, and feces researchgate.netnih.govresearcher.life.
In plasma, the parent drug, this compound, was found to be the predominant drug-related component, accounting for approximately 69.97% of the total radioactivity. The major metabolite identified in plasma was M440 (almonertinib-M2 demethyl product), which constituted about 5.08% of the total radioactivity nih.gov. In urine, HAS-719 was identified as the major metabolite, accounting for 1.20% of the administered dose. Similarly, in feces, HAS-719 was the most abundant metabolite, representing 12.33% of the administered dose, followed by M541a/M470a (11.8%) and M617/M575 (6.76%) nih.gov. These studies provide a comprehensive metabolic profile of this compound, which is crucial for understanding its pharmacokinetics.
Computational and Systems Biology Approaches
Computational and systems biology approaches play an increasingly important role in drug discovery and development, offering predictive power and a holistic view of drug-biological system interactions.
Future Research Trajectories and Academic Perspectives for Hs 10296
Elucidation of Novel Molecular Targets Beyond Epidermal Growth Factor Receptor
While HS-10296 primarily targets EGFR, particularly its mutant forms, a deeper understanding of its broader molecular interactions and potential novel targets is a critical area for future research. This compound has been observed to inhibit signaling through the EGFR/PI3K/AKT pathway, leading to reduced proliferation and induction of autophagy and apoptosis in triple-negative breast cancer cells guidetopharmacology.org. This highlights its impact on downstream signaling, but further investigation is needed to identify any direct molecular targets beyond EGFR.
The emergence of resistance to third-generation EGFR TKIs often involves the activation of alternative signaling pathways, such as MET and HER2 amplification, KRAS mutations, and PIK3CA mutations frontiersin.orgmdpi.comnih.gov. While these are mechanisms of resistance to EGFR TKIs, exploring whether this compound, either alone or in combination, can directly or indirectly modulate these alternative pathways, or if it possesses any off-target therapeutic effects, could reveal novel molecular targets. Deeper knowledge of tumor biology and drug properties is essential to identify new strategies, including combinatorial treatments researchgate.net.
Exploration of this compound in Other Oncological Contexts (preclinical)
The primary focus of this compound research has been NSCLC. However, preclinical evidence suggests its potential in other cancer types. For instance, this compound has demonstrated activity in triple-negative breast cancer MDA-MB-231 cells guidetopharmacology.org. This indicates a promising avenue for preclinical exploration in other oncological contexts where EGFR plays a significant role or where similar resistance mechanisms are observed.
The synergistic antitumor effects observed when this compound is combined with multi-targeted TKIs like famitinib (B1672043) further suggest broader applicability. Famitinib, for example, has shown efficacy in metastatic renal cell carcinoma, non-small cell lung cancer, and metastatic breast cancer researchgate.netrsc.org. This opens possibilities for investigating this compound in combination therapies across a wider spectrum of solid tumors, leveraging its established EGFR inhibition alongside agents targeting other critical pathways.
Development of Advanced Preclinical Models for Resistance Studies
Acquired resistance to third-generation EGFR TKIs, including this compound, is a significant clinical challenge that necessitates the development of more sophisticated preclinical models researchgate.netfrontiersin.org. Current preclinical models may not fully recapitulate the complexity and heterogeneity of clinical resistance mechanisms; for example, certain genetic alterations observed in cell lines have not been identified in patient samples frontiersin.org. Furthermore, a substantial portion of the genetic mechanisms underlying resistance to third-generation EGFR TKIs remains unknown frontiersin.org.
Future research should prioritize the establishment and utilization of advanced preclinical models, such as patient-derived xenografts (PDX) and organoid models. These models are designed to better reflect the tumor microenvironment and the diverse mechanisms of resistance observed in patients. Studies are already underway to develop almonertinib-resistant cell lines (e.g., H1975AR) to investigate the roles of glycolysis and cancer-associated fibroblasts (CAFs) in resistance researchgate.net. Additionally, exploring the involvement of epigenetic events in resistance development, an area currently with limited research, is crucial for a comprehensive understanding frontiersin.org.
Integration of Omics Data for Deeper Mechanistic Understanding
Integrating various omics data, such as genomics, transcriptomics, proteomics, and metabolomics, is paramount for gaining a deeper mechanistic understanding of this compound's action and the development of resistance. This holistic approach can reveal complex molecular changes that are not discernible through single-omic analyses.
For example, RNA-sequencing has been employed in studies involving neoadjuvant Aumolertinib treatment, revealing increased infiltration of CD8+ T-cells in post-treatment tumors, particularly in responsive and Ex19-Del mutation tumors nih.gov. This demonstrates the power of omics data in providing insights into drug response and immune microenvironment alterations. Future research should emphasize multi-temporal sampling and the integration of multi-omics approaches to robustly validate such findings nih.gov. Furthermore, omics analyses, like miRNA profiling combined with RNA-Seq, have been instrumental in identifying novel mediators of resistance to other TKIs, such as the miR-205/ERRFI1 axis leading to EGFR activation researchgate.net. Applying similar comprehensive omics strategies to this compound research can uncover novel resistance pathways, identify predictive biomarkers, and inform the development of more effective therapeutic strategies.
Rational Design of Next-Generation Analogues for Improved Efficacy and Resistance Mitigation
The rational design of next-generation analogues of this compound is a key trajectory for overcoming acquired resistance and enhancing therapeutic efficacy. This compound itself was developed with structural optimization to mitigate the formation of nonselective metabolites, contributing to a favorable safety profile compared to other third-generation TKIs clinicaltrials.gov. This highlights the potential for further targeted modifications.
A significant challenge for third-generation EGFR TKIs is the emergence of the C797S mutation, which accounts for a notable percentage of resistance cases mdpi.com. Therefore, future rational design efforts could focus on developing analogues that specifically target this mutation or other emerging resistance mutations. The structural similarity between this compound and other third-generation EGFR TKIs, with minor modifications leading to similar target activity, provides a strong foundation for such design nih.govmdpi.com. Investigating the binding modes and interactions of this compound with EGFR can provide crucial insights for the rational design of more potent analogues mdpi.com. Furthermore, designing compounds that can effectively overcome multiple resistance mechanisms simultaneously or that are optimized for combination with other targeted agents represents a promising strategy for improving long-term patient outcomes. The ongoing development of fourth-generation EGFR TKIs underscores the continuous need for innovative, rationally designed compounds to address evolving resistance landscapes mdpi.com.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound (Aumolertinib/Almonertinib) | 121280087 wikipedia.orgguidetopharmacology.orgmrc.ac.ukmrc.ac.uknih.gov |
| Osimertinib (B560133) | 71578330 |
| Famitinib | 25167683 |
| Gefitinib (B1684475) | 123631 mdpi.com |
| Erlotinib | 176044 |
| Afatinib (B358) | 10110321 |
| Rociletinib | 56942004 |
| Mobocertinib | 135400593 mdpi.com |
| Sunitinib | 5329102 |
| Anlotinib | 132034966 |
| Alpelisib | 118721245 |
| Brigatinib | 57426868 |
| Cetuximab | 71754098 |
| Lorlatinib | 71306354 |
| Crizotinib | 11728286 |
| Entrectinib | 135400609 |
| Pralsetinib | 135400600 |
| Alectinib | 53303646 |
| Selpercatinib | 135400601 |
Data Tables
Table 1: Inhibitory Activity (IC50) of this compound against EGFR Mutations
| EGFR Mutation | IC50 (nM) |
| T790M | 0.37 glpbio.commedchemexpress.comselleckchem.com |
| T790M/L858R | 0.29 glpbio.commedchemexpress.comselleckchem.com |
| T790M/Del19 | 0.21 glpbio.commedchemexpress.comselleckchem.com |
| Wild Type (WT) EGFR | 3.39 glpbio.commedchemexpress.comnih.gov |
Q & A
Q. What is the molecular mechanism of action of HS-10296, and how does it differ from earlier EGFR TKIs?
this compound is a third-generation EGFR tyrosine kinase inhibitor (TKI) designed to selectively target EGFR-activating mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation while sparing wild-type EGFR. Preclinical studies demonstrated its potent inhibition of EGFR T790M (IC₅₀ = 0.22 nM) and minimal activity against wild-type EGFR (IC₅₀ > 1 µM), reducing off-target toxicity risks like skin rash or gastrointestinal injury . This selectivity is achieved through structural modifications that optimize binding to mutant EGFR conformations.
Q. How was the Phase 1/2 clinical trial (NCT02981108) for this compound structured to assess safety and efficacy in NSCLC?
The trial employed a two-phase design:
- Phase 1 (Dose Escalation/Expansion): Cohorts of 3–6 patients received escalating doses (20–220 mg) to identify the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D). Safety endpoints included dose-limiting toxicities (DLTs), while pharmacokinetic (PK) parameters (Cmax, AUC) were analyzed using plasma concentration-time profiles and scatter plots of dose proportionality .
- Phase 2 (Extension): A single-arm cohort (n=238) evaluated objective response rate (ORR) as the primary endpoint, with a binomial test (α=0.05) to compare observed ORR against a historical threshold of 30% .
Q. What are the primary and secondary endpoints in this compound clinical trials?
- Primary: Safety (DLTs, MTD) in Phase 1; ORR in Phase 2.
- Secondary: Progression-free survival (PFS), overall survival (OS), and PK parameters (e.g., steady-state plasma concentrations of this compound and its metabolite HAS-719) . Exploratory endpoints included biomarker analysis (e.g., EGFR mutation status in circulating tumor DNA) and cerebrospinal fluid (CSF) PK profiling to assess CNS penetration .
Advanced Research Questions
Q. How can researchers reconcile contradictory efficacy data for this compound across cancer types (e.g., NSCLC vs. TNBC)?
While this compound showed robust activity in EGFR-mutant NSCLC (ORR=66.1% in Phase 2 ), its efficacy in TNBC (via EGFR/PI3K/AKT pathway inhibition) requires mechanistic validation. Researchers should:
- Conduct in vitro/in vivo correlation studies using TNBC cell lines (e.g., MDA-MB-231) to quantify apoptosis/autophagy induction .
- Perform pathway enrichment analysis on RNA-seq data to identify resistance mechanisms (e.g., compensatory MET amplification) .
- Compare PK/PD relationships across tumor models to optimize dosing for non-NSCLC indications .
Q. What methodological approaches are recommended for integrating PK and biomarker data in this compound studies?
- PK/PD Modeling: Use nonlinear mixed-effects modeling (NONMEM) to correlate plasma concentrations (Cmin, Cmax) with tumor response metrics (e.g., RECIST 1.1) .
- Biomarker Stratification: Employ droplet digital PCR (ddPCR) to quantify EGFR T790M allele frequency in ctDNA and correlate with ORR/PFS .
- Cross-Species Metabolism Analysis: Compare this compound clearance rates in human vs. rodent liver microsomes to predict drug-drug interaction risks (e.g., CYP3A4 inhibition) .
Q. How should researchers address variability in this compound’s CNS penetration observed in preclinical models?
Preclinical data showed this compound distributes into brain tissue (brain/plasma ratio >1 in rats ), but human CSF concentrations varied. To resolve this:
- Conduct nested PK sub-studies in patients with CNS metastases, using LC-MS/MS to quantify CSF drug levels .
- Apply blood-brain barrier (BBB) organoid models to simulate penetration kinetics under varying CYP3A4 activity .
Methodological Guidance for Data Analysis
Q. What statistical methods are appropriate for dose-escalation studies of this compound?
- 3+3 Design: Escalate doses until ≥2/6 patients experience DLTs. Bayesian logistic models can refine MTD estimation .
- Dose Proportionality: Use power models (ln(AUC) vs. ln(dose)) to assess linearity; a 90% CI for the slope within [0.8, 1.2] indicates proportionality .
Q. How can researchers optimize sample size for this compound trials targeting rare EGFR mutations?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
